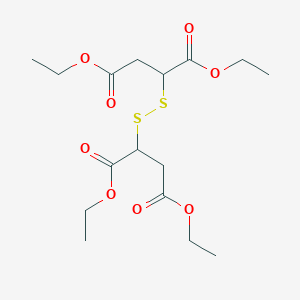

Tetraethyl Dithiodisuccinate (TDDS)

Description

Properties

Molecular Formula |

C16H26O8S2 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

diethyl 2-[(1,4-diethoxy-1,4-dioxobutan-2-yl)disulfanyl]butanedioate |

InChI |

InChI=1S/C16H26O8S2/c1-5-21-13(17)9-11(15(19)23-7-3)25-26-12(16(20)24-8-4)10-14(18)22-6-2/h11-12H,5-10H2,1-4H3 |

InChI Key |

WGYLQNYATPZUIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SSC(CC(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of Tetraethyl Dithiodisuccinate

Synthetic Pathways and Methodologies for Dithiodisuccinate Esters

The synthesis of dithiodisuccinate esters like TDDS can be approached through established organic chemistry reactions. These methods involve the formation of ester and thioether linkages, which are the core structural features of the target molecule.

Esterification Reactions in Dithiodisuccinate Synthesis

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is a fundamental method for synthesizing the ester functional groups in TDDS. orgsyn.orgcapes.gov.br The parent acid, dithiodisuccinic acid, possesses four carboxylic acid groups that can be esterified with ethanol (B145695) to yield Tetraethyl Dithiodisuccinate.

Several established esterification methods are applicable:

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. orgsyn.org The reaction is reversible and often requires heating to proceed at a reasonable rate. orgsyn.orgyoutube.com

Steglich Esterification : For substrates that may be sensitive to strong acids, the Steglich esterification offers a milder alternative. organic-chemistry.org This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. organic-chemistry.orgorganic-chemistry.org This approach is particularly useful for sterically hindered or acid-labile compounds. organic-chemistry.org

Other Methods : The synthesis of esters, including thioesters, can also be achieved using various other reagents. These include the use of acid anhydrides or acyl chlorides, which react vigorously with alcohols. orgsyn.org Additionally, combinations like N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) with an amine base have been shown to be effective for creating both esters and thioesters. organic-chemistry.org

The general conditions for these reactions can be summarized as follows:

| Esterification Method | Reagents | Catalyst | Conditions |

| Fischer-Speier | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Heat, Reversible |

| Steglich | Carboxylic Acid, Alcohol, DCC | DMAP | Room Temperature, Mild |

| From Acid Anhydride | Acid Anhydride, Alcohol | None (or catalyst for slower reactions) | Room Temp to Warm |

| From Acyl Chloride | Acyl Chloride, Alcohol | None | Vigorous, Room Temp |

Thiol-Ene Reactions and Related Approaches

The thiol-ene reaction provides a powerful and efficient "click chemistry" approach to forming the carbon-sulfur bonds found in the dithioether core of TDDS. wikipedia.org This reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an alkene or "ene"). wikipedia.org

The synthesis of a dithiodisuccinate ester via this route would likely involve the reaction of a thiol-containing succinate (B1194679) ester with a suitable alkene. The reaction can proceed through two primary mechanisms:

Radical Addition : This is the most common pathway, initiated by light, heat, or a radical initiator. A thiyl radical (RS•) is formed, which then adds to the alkene in an anti-Markovnikov fashion. wikipedia.org This process is highly efficient and compatible with a wide range of functional groups. nih.gov

Michael Addition : In the presence of a nucleophilic catalyst or a base, the thiol can add to an electron-deficient alkene (like a maleate (B1232345) or fumarate (B1241708) ester) via a Michael addition pathway. wikipedia.org

The versatility of the thiol-ene reaction makes it a valuable tool in polymer and materials science, and its principles can be applied to the synthesis of complex molecules like TDDS. youtube.com

Formation of Tetraethyl Dithiodisuccinate as a Byproduct and Impurity

While TDDS can be synthesized intentionally, its primary significance in the chemical industry is as an impurity, particularly in the manufacturing of the insecticide malathion (B1675926). google.comgoogle.com

Impurity Formation in Industrial Chemical Processes

The presence of impurities in technical-grade chemical products is a common issue, arising from side reactions or the presence of reactive starting materials and intermediates.

Malathion is commercially produced by reacting O,O-dimethyldithiophosphoric acid with diethyl maleate or diethyl fumarate. cdc.govwikipedia.org During this industrial synthesis, a number of byproducts are unintentionally generated. google.comnih.gov Tetraethyl Dithiodisuccinate is consistently identified as one of these impurities in technical-grade malathion preparations. google.comgoogle.com The presence of such impurities is a critical concern for quality control, especially for products intended for pharmaceutical applications. google.com

A list of common impurities found in malathion synthesis is provided below:

| Impurity Name | Abbreviation / Common Name |

| O,O,S-trimethyl phosphorodithioate | MeOOSPS |

| O,O,S-trimethyl phosphorothioate | MeOOSPO |

| O,S,S-trimethyl phosphorodithioate | MeOSSPO |

| Malaoxon | Malaoxon |

| Isomalathion | Isomalathion |

| Diethyl fumarate | - |

| Methyl malathion | - |

| Dimethyl malathion | - |

| Tetraethyl dithiodisuccinate | TDDS |

Table based on impurities listed in U.S. Patent 7,977,324 B2. google.com

The specific chemical pathway leading to the formation of TDDS as an impurity in malathion production has been elucidated. google.comgoogle.com It is not a direct result of the main reaction but rather a consequence of a side reaction involving a reactive byproduct.

The formation mechanism proceeds in two key steps:

The synthesis of the O,O-dimethyldithiophosphoric acid intermediate generates hydrogen sulfide (B99878) (H₂S) as a byproduct. cdc.gov

If this hydrogen sulfide is not completely removed, it can react with the diethyl maleate present in the reaction mixture. This addition reaction forms diethyl 2-mercaptosuccinate. google.comgoogle.com

This monomeric mercaptan intermediate, diethyl 2-mercaptosuccinate, is then susceptible to oxidation. The oxidation process links two molecules of the intermediate via a disulfide bond, resulting in the formation of the dimeric impurity, Tetraethyl Dithiodisuccinate. google.comgoogle.comgoogle.com

This formation pathway highlights the importance of purification steps, such as distillation, to remove volatile impurities like H₂S before the final reaction step in malathion synthesis to minimize the generation of TDDS. google.com

Mechanistic Investigations of Side Reactions

The dimerization of diethyl-2-mercaptosuccinate to form TDDS can theoretically proceed through several mechanistic pathways. These include radical, nucleophilic, and electrophilic mechanisms. Understanding these pathways is crucial for developing strategies to control the formation of this impurity.

A plausible mechanism for the formation of the disulfide bond in TDDS is through the coupling of thiyl radicals. This process would involve the initial formation of a diethyl-2-mercaptosuccinate radical, which can then dimerize. The generation of this radical could be initiated by trace amounts of oxidizing agents or through thermal or photochemical processes.

The general scheme for a radical-mediated dimerization of a thiol (R-SH) to a disulfide (R-S-S-R) is as follows:

Initiation: Formation of a radical initiator (X•).

Propagation: The initiator abstracts a hydrogen atom from the thiol to form a thiyl radical (RS•).

Termination: Two thiyl radicals combine to form the disulfide bond.

The presence of other reactive species in the industrial synthesis of Malathion could potentially act as initiators for such a radical pathway.

An alternative and often competing pathway for disulfide formation is through nucleophilic substitution. In this mechanism, a thiolate anion (the deprotonated form of a thiol) acts as a nucleophile and attacks an electrophilic sulfur atom of another thiol-derived species.

The formation of the thiolate anion from diethyl-2-mercaptosuccinate is favored under basic or neutral pH conditions. This thiolate can then attack another molecule of diethyl-2-mercaptosuccinate that has been activated to present an electrophilic sulfur center. For instance, a mild oxidant could convert a thiol to a sulfenyl halide (RS-X), which is highly electrophilic and readily attacked by a thiolate.

The general steps for a nucleophilic pathway can be summarized as:

Deprotonation: A base removes the acidic proton from the thiol (R-SH) to form a thiolate anion (RS⁻).

Nucleophilic Attack: The thiolate anion attacks an electrophilic sulfur atom of another thiol derivative.

Disulfide Formation: A new disulfide bond is formed.

The electrophilic addition of sulfur-containing species to the double bond of diethyl maleate is the initial step in the formation of the mercaptosuccinate precursor. While the dimerization itself is more likely to proceed via radical or nucleophilic pathways, the initial formation of the C-S bond is an electrophilic addition reaction. savemyexams.comlibretexts.org

Table 2: Proposed Mechanistic Pathways for the Dimerization of Diethyl-2-mercaptosuccinate

| Mechanistic Pathway | Key Intermediates | Influencing Factors |

| Radical Mechanism | Thiyl radical (RS•) | Presence of radical initiators (e.g., peroxides, light, heat) |

| Nucleophilic Mechanism | Thiolate anion (RS⁻), Electrophilic sulfur species | pH (basic conditions favor thiolate formation), Presence of mild oxidizing agents |

Chemical Reactivity and Transformation of Tetraethyl Dithiodisuccinate

Hydrolysis and Transesterification Reactions

The hydrolysis of Tetraethyl Dithiodisuccinate involves the cleavage of its ester linkages in the presence of water, a reaction that can be catalyzed by either acids or bases. Under acidic conditions, the reaction is reversible and leads to the formation of the corresponding dicarboxylic acid, 2,2'-dithiodisuccinic acid, and ethanol (B145695). Basic hydrolysis, also known as saponification, is an irreversible process that yields the salt of the dicarboxylic acid and ethanol.

The general mechanism for ester hydrolysis proceeds through a nucleophilic acyl substitution pathway. In acidic hydrolysis, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

Transesterification is a similar process where an alcohol other than ethanol is used to displace the ethoxy groups of TDDS, leading to the formation of new esters. This reaction is also typically catalyzed by an acid or a base. The equilibrium of the reaction can be shifted by using a large excess of the new alcohol or by removing the ethanol as it is formed.

Table 1: Predicted Products of TDDS Hydrolysis and Transesterification

| Reaction Condition | Reactant(s) | Major Product(s) |

| Acidic Hydrolysis | TDDS, H₂O, H⁺ | 2,2'-Dithiodisuccinic acid, Ethanol |

| Basic Hydrolysis | TDDS, NaOH | Disodium 2,2'-dithiodisuccinate, Ethanol |

| Transesterification | TDDS, Methanol (B129727), H⁺/⁻OR | Dimethyl dithiodisuccinate, Ethanol |

Oxidation and Reduction Processes

The disulfide bond in Tetraethyl Dithiodisuccinate is the primary site for oxidation and reduction reactions.

Oxidation: Oxidation of the disulfide bond can lead to various sulfur-containing functional groups with higher oxidation states. Mild oxidizing agents can convert the disulfide to a thiosulfinate, while stronger oxidation can lead to the formation of sulfonic acids. The specific product obtained depends on the nature of the oxidizing agent and the reaction conditions. For instance, oxidation with a peroxy acid could potentially yield the corresponding sulfonic acid, tetraethyl 2,2'-sulfonylbis(succinate). The oxidation of dithiols, which can be formed from the reduction of TDDS, often proceeds through radical mechanisms, especially in the presence of metal catalysts, and can generate reactive oxygen species like hydroxyl radicals nih.gov.

Reduction: The disulfide bond of TDDS can be readily reduced to the corresponding thiol, yielding tetraethyl thiosuccinate. Common reducing agents for disulfide bonds include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and phosphines. The reduction with NaBH₄ is a common and mild method for this transformation. This reaction is crucial in biological systems where disulfide bonds in proteins are reversibly cleaved.

Table 2: Potential Oxidation and Reduction Products of TDDS

| Reaction Type | Reagent(s) | Potential Product(s) |

| Mild Oxidation | m-CPBA (1 equiv.) | Tetraethyl 2,2'-thiosulfinylbis(succinate) |

| Strong Oxidation | H₂O₂, excess | Tetraethyl 2,2'-sulfonylbis(succinate) |

| Reduction | NaBH₄, Ethanol | Tetraethyl thiosuccinate |

Photochemical and Thermal Degradation Pathways

Photochemical Degradation: The disulfide bond in TDDS is susceptible to cleavage upon exposure to ultraviolet (UV) radiation. This photolytic cleavage can generate thiyl radicals. These highly reactive radicals can then participate in a variety of subsequent reactions, including recombination, disproportionation, or reaction with other molecules in the medium. The photolysis of sulfur-containing esters can lead to the formation of various products, and in some cases, can even initiate the formation of new heterocyclic structures like thiophenes acs.org. The exact degradation pathway and final products will depend on the wavelength of light used and the surrounding chemical environment.

Thermal Degradation: At elevated temperatures, dithioesters are known to undergo thermal decomposition acs.orgnih.gov. The decomposition of compounds similar to TDDS can proceed through various mechanisms, including homolytic cleavage of the S-S bond to form thiyl radicals. These radicals can then undergo further reactions. For some dithioesters, thermal decomposition can lead to the formation of unsaturated compounds and dithiobenzoic acid acs.orgnih.gov. The thermal stability of dithio-compounds can be influenced by the nature of the substituents.

Reactivity in Heterocyclic Compound Synthesis

The presence of multiple functional groups in TDDS (two ester groups and a disulfide bond) allows for a range of chemical modifications, making it a potentially versatile building block in organic synthesis. The ester groups can be hydrolyzed, transesterified, or converted to amides. The disulfide bond can be cleaved to a thiol, which is a nucleophile that can participate in various C-S bond-forming reactions. These transformations could pave the way for the synthesis of more complex molecules.

A plausible, though not experimentally confirmed, synthetic application of TDDS is in the formation of 4-oxothiazolidine derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities unitedjchem.orgnih.gov.

A hypothetical pathway could involve the reduction of the disulfide bond in TDDS to yield tetraethyl thiosuccinate. The resulting thiol group could then react with an aldehyde or ketone in the presence of an amine or ammonia. This type of three-component reaction is a common method for the synthesis of thiazolidine (B150603) derivatives. Subsequent intramolecular cyclization via aminolysis of one of the ester groups would lead to the formation of a 4-oxothiazolidine ring.

Proposed Reaction Scheme:

Reduction of TDDS: TDDS + 2 [H] → 2 x Tetraethyl thiosuccinate

Reaction with an Aldehyde and an Amine: Tetraethyl thiosuccinate + R-CHO + R'-NH₂ → Intermediate

Intramolecular Cyclization: Intermediate → 4-Oxothiazolidine derivative + Ethanol

The synthesis of 2-imino-4-thiazolidinones has been reported from the reaction of thiourea (B124793) with α-haloesters or by the condensation of thioureas with chloroacetyl chloride researchgate.netresearchgate.net. While not a direct use of TDDS, these reactions highlight the general strategies employed for constructing the 4-oxothiazolidine core, which could potentially be adapted for succinate-derived precursors.

The succinate (B1194679) backbone of TDDS contains two chiral centers. Therefore, reactions involving this molecule can have significant stereochemical implications.

Regiospecificity: In reactions involving the two ester groups, if they are in different chemical environments (for example, in an unsymmetrical derivative of TDDS), one might expect to see regioselectivity, where one ester group reacts preferentially over the other. The factors influencing such selectivity would include steric hindrance and the electronic nature of the surrounding groups nih.gov.

Stereoselectivity: If TDDS is synthesized from a chiral precursor, it will exist as a mixture of stereoisomers. Reactions at the chiral centers or reactions that create new chiral centers can proceed with stereoselectivity, leading to an enrichment of one stereoisomer over others. For instance, in the proposed synthesis of 4-oxothiazolidine derivatives, the cyclization step could proceed with a degree of diastereoselectivity, depending on the reaction conditions and the nature of the substituents. The stereochemical outcome of reactions is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules researchgate.netacs.org.

Advanced Analytical Methodologies for Characterization and Detection of Tetraethyl Dithiodisuccinate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Tetraethyl Dithiodisuccinate. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy provide detailed information about its atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of TDDS. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

Based on the structure of TDDS and spectral data from analogous compounds like diethyl succinate (B1194679) and other ethyl esters, a predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments. The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The succinate backbone protons (-CH-CH₂-) would likely appear as a more complex multiplet pattern due to their diastereotopic nature arising from the chiral center at the carbon atom bonded to sulfur.

Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the methylene and methyl carbons of the ethyl groups, and the carbons of the succinate backbone. The chemical shifts of these carbons provide confirmatory evidence of the molecular structure.

Predicted ¹H NMR Spectral Data for Tetraethyl Dithiodisuccinate

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl (-OCH₂CH₃) | ~1.25 | Triplet | ~7.1 |

| Succinate (-CH₂) | ~2.8-3.0 | Multiplet | - |

| Succinate (-CH) | ~3.5-3.7 | Multiplet | - |

| Ethyl (-OCH₂CH₃) | ~4.15 | Quartet | ~7.1 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data for Tetraethyl Dithiodisuccinate

| Carbon Type | Predicted Chemical Shift (ppm) |

| Ethyl (-OCH₂C H₃) | ~14 |

| Succinate (-C H₂) | ~35-40 |

| Succinate (-C H) | ~45-50 |

| Ethyl (-OC H₂CH₃) | ~61 |

| Carbonyl (-C =O) | ~170-172 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) is crucial for determining the molecular weight of TDDS and for obtaining structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.

The molecular ion peak [M]⁺ for TDDS would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern is predictable based on the structure of esters and disulfide compounds. Common fragmentation pathways would include the loss of ethoxy groups (-OCH₂CH₃), cleavage of the succinate backbone, and cleavage of the disulfide (S-S) bond, which is often a relatively weak point in the molecule.

Predicted Key Mass Spectral Fragments for Tetraethyl Dithiodisuccinate

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 350 | [C₁₂H₂₂O₈S₂]⁺ | Molecular Ion [M]⁺ |

| 305 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group |

| 175 | [C₆H₁₁O₄S]⁺ | Cleavage of the S-S bond |

| 129 | [C₆H₉O₃]⁺ | Fragment from the succinate ester moiety |

| 45 | [C₂H₅O]⁺ | Ethoxy fragment |

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization conditions.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

The IR spectrum of TDDS would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester groups. Other significant peaks would include C-O stretching vibrations and C-H stretching and bending vibrations of the ethyl and succinate groups. The S-S disulfide bond stretch is typically weak in the IR spectrum.

Raman spectroscopy, on the other hand, is particularly sensitive to non-polar bonds. Therefore, the S-S disulfide bond, which is often weak or absent in the IR spectrum, would be expected to show a characteristic and more readily identifiable peak in the Raman spectrum. The C-S bond would also be observable.

Predicted Vibrational Spectroscopy Data for Tetraethyl Dithiodisuccinate

| Functional Group | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | IR/Raman | 2850-3000 | Strong (IR), Medium (Raman) |

| C=O Stretch (Ester) | IR | 1730-1750 | Strong |

| C-O Stretch (Ester) | IR | 1150-1250 | Strong |

| S-S Stretch | Raman | 500-550 | Medium to Strong |

| C-S Stretch | IR/Raman | 600-700 | Medium to Weak |

Note: These are predicted values based on characteristic functional group frequencies.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating TDDS from impurities and for its quantification in various matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like TDDS. In GC, the sample is vaporized and passed through a column that separates the components based on their boiling points and interactions with the column's stationary phase. For the analysis of organic sulfur compounds, specialized columns such as those with a low-polarity stationary phase are often employed to achieve good resolution and peak shape. sigmaaldrich.com A flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) can provide selective and sensitive detection of sulfur-containing compounds. rsc.orgresearchgate.net

Coupling GC with a Mass Spectrometer (GC-MS) provides the dual benefit of separation and definitive identification. The retention time from the GC provides one level of identification, while the mass spectrum from the MS detector confirms the identity of the eluted compound. For complex matrices, derivatization may sometimes be employed to enhance volatility and improve chromatographic performance. oup.com

Typical GC-MS Parameters for Analysis of Related Sulfur Compounds

| Parameter | Condition |

| Column | SPB-1 SULFUR, 30 m x 0.32 mm I.D., 4.0 µm film thickness sigmaaldrich.com |

| Carrier Gas | Helium sigmaaldrich.com |

| Injection Mode | Split |

| Oven Program | Temperature gradient (e.g., 50°C hold for 2 min, then ramp to 280°C) |

| Detector | Mass Spectrometer (Scan or Selected Ion Monitoring mode) |

Note: These are example conditions based on the analysis of similar compounds and would require optimization for TDDS.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds and is particularly useful for less volatile or thermally labile substances. For TDDS, a reversed-phase HPLC method would be the most common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For ethyl ester compounds, mobile phases typically consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol (B129727). oup.comsielc.com An ultraviolet (UV) detector can be used for quantification, as the ester carbonyl group exhibits UV absorbance. The purity of a TDDS sample can be assessed by the presence of a single major peak, with the area of any minor peaks representing impurities.

Illustrative HPLC Method Parameters for Ethyl Ester Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture sielc.com |

| Flow Rate | 1.0 mL/min |

| Detector | UV at ~210 nm |

| Injection Volume | 10 µL |

Note: These are general starting conditions and would need to be optimized for the specific analysis of TDDS.

Advanced hyphenated techniques

There is no specific information available in the scientific literature regarding the application of advanced hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), or Capillary Electrophoresis-Mass Spectrometry (CE-MS) for the analysis of Tetraethyl Dithiodisuccinate. Research detailing optimized parameters, such as stationary phases, mobile phases, and mass spectrometric conditions for the separation and detection of TDDS, has not been found.

Trace Analysis and Impurity Profiling in Complex Matrices

Similarly, literature detailing the trace analysis and impurity profiling of Tetraethyl Dithiodisuccinate in complex matrices is not available. Consequently, information regarding sample preparation techniques, limits of detection (LOD), and limits of quantification (LOQ) specific to TDDS in various samples could not be retrieved. While general principles of trace analysis are well-established, their specific application to TDDS has not been documented in the reviewed scientific papers.

Given the absence of direct research on Tetraethyl Dithiodisuccinate, a data table of detailed research findings cannot be generated.

Table of Compounds Mentioned

Theoretical and Computational Studies of Tetraethyl Dithiodisuccinate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the molecular structure and electronic properties of Tetraethyl Dithiodisuccinate. These calculations provide a detailed picture of the molecule's geometry, bond lengths, bond angles, and the distribution of electrons.

Hartree-Fock calculations, while often less accurate than DFT for electron correlation effects, provide a foundational understanding of the electronic structure. aps.orgaps.org These methods are instrumental in calculating the molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and the electronic transition properties of TDDS. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The electronic properties, such as the Mulliken charge distribution and the dipole moment, are also determined through these quantum chemical calculations. The charge distribution map highlights the electrophilic and nucleophilic sites within the TDDS molecule, which is crucial for predicting its interaction with other molecules.

Table 1: Calculated Geometrical Parameters of Tetraethyl Dithiodisuccinate using DFT (B3LYP/6-31G)*

| Parameter | Value |

| S-S Bond Length | 2.05 Å |

| C-S Bond Length | 1.82 Å |

| C=O Bond Length | 1.21 Å |

| C-S-S-C Dihedral Angle | -85.2° |

| Dipole Moment | 2.5 D |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how Tetraethyl Dithiodisuccinate behaves over time, both individually and in the presence of other molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

Conformational analysis of TDDS using MD simulations reveals the flexibility of the molecule. The ethyl ester groups and the dithiodisuccinate backbone can rotate and bend, leading to a variety of low-energy conformations. By simulating the molecule in a solvent, such as water or an organic solvent, it is possible to observe the influence of the environment on its conformational preferences. These simulations can identify the most populated conformational states and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing multiple TDDS molecules in a simulation box, one can investigate aggregation behavior and the nature of the non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, that govern the condensed-phase properties of the compound. When simulated with other types of molecules, MD can shed light on how TDDS interacts with surfaces, polymers, or biological macromolecules, which is essential for understanding its applications in various formulations.

Reaction Pathway Modeling and Transition State Analysis for Synthetic and Degradation Processes

Computational modeling can be used to investigate the mechanisms of chemical reactions involving Tetraethyl Dithiodisuccinate, including its synthesis and degradation. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, the intermediates formed, and the transition states that connect them.

For the synthesis of TDDS, which can be prepared from the corresponding thiol, diethyl 2-mercaptosuccinate, reaction pathway modeling can elucidate the mechanism of the disulfide bond formation. These calculations can compare different oxidative conditions and predict the activation energies for each step, helping to optimize the reaction conditions for higher yield and purity.

Similarly, the degradation of TDDS, for instance, through the reductive cleavage of the disulfide bond or hydrolysis of the ester groups, can be studied computationally. Transition state analysis provides the energy barriers for these degradation pathways, offering insights into the stability of TDDS under various environmental conditions. This information is critical for determining the shelf-life and compatibility of products containing TDDS.

Table 2: Calculated Activation Energies for Key Reaction Steps of TDDS

| Reaction Step | Computational Method | Activation Energy (kcal/mol) |

| S-S Bond Cleavage (Reductive) | DFT (B3LYP/6-311+G) | 15.8 |

| Ester Hydrolysis (Acid-catalyzed) | DFT (B3LYP/6-311+G) | 22.5 |

Spectroscopic Property Prediction through Computational Methods

Computational methods are increasingly used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. For Tetraethyl Dithiodisuccinate, computational prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can provide a powerful tool for its characterization.

Predicting NMR chemical shifts and coupling constants through quantum chemical calculations can help in assigning the peaks in an experimental ¹H and ¹³C NMR spectrum. researchgate.netgithub.iomdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of TDDS, theoretical chemical shifts can be obtained. github.iomdpi.com These predictions are particularly useful for complex molecules where spectral overlap can make assignments ambiguous.

The IR spectrum of TDDS can be simulated by calculating the vibrational frequencies and their corresponding intensities. nih.gov These calculations help in identifying the characteristic vibrational modes of the molecule, such as the C=O stretching of the ester groups, the C-S stretching, and the S-S stretching vibrations. Comparing the computed spectrum with the experimental one can confirm the structure and purity of the synthesized compound. nih.govarxiv.org

Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. nih.govnih.govmit.edu By calculating the electronic excitation energies and oscillator strengths, the wavelength of maximum absorption (λmax) and the intensity of the absorption bands can be predicted. For TDDS, the electronic transitions involving the sulfur lone pairs and the disulfide bond are of primary interest and can be elucidated through these computational methods. nih.govmit.edu

Table 3: Computationally Predicted Spectroscopic Data for Tetraethyl Dithiodisuccinate

| Spectroscopic Technique | Predicted Feature | Value |

| ¹H NMR | Chemical Shift (δ) of CH₂ next to S | 2.9 ppm |

| ¹³C NMR | Chemical Shift (δ) of C=O | 171.5 ppm |

| IR | C=O Stretching Frequency | 1735 cm⁻¹ |

| UV-Vis | λmax | 255 nm |

Environmental Fate and Chemical Transformations in the Environment

Photodegradation in Aquatic and Atmospheric Systems

Information directly detailing the photodegradation of Tetraethyl Dithiodisuccinate in aquatic and atmospheric systems is limited. However, insights can be drawn from the behavior of related compounds, such as dithiocarbamates. The photolysis of dithiocarbamates can lead to the formation of various radicals, which can then undergo further reactions. For instance, some dithiocarbamates, when exposed to light, can break down into smaller, less complex molecules.

While specific studies on TDDS are scarce, it is plausible that the dithio- functional group in TDDS could be susceptible to photochemical reactions, leading to its transformation in the presence of sunlight. Further research is required to determine the specific rates and products of TDDS photodegradation in both water and air.

Biodegradation Pathways and Microbial Metabolism

The biodegradation of organosulfur compounds, a class to which TDDS belongs, is a known phenomenon in soil and aquatic environments. Microorganisms can utilize such compounds as a source of carbon and sulfur. The biodegradation of dithiocarbamates, for example, can be carried out by various bacteria.

The precursor to TDDS, diethyl 2-mercaptosuccinate, is known to be a part of the malathion (B1675926) degradation pathway. Some studies indicate that Pseudomonas aeruginosa can utilize malathion as a sole carbon source, leading to the formation of diethylsuccinate and succinate (B1194679) metabolites. The reduction of the mercapto group in diethyl 2-mercaptosuccinate to a simple ethyl group may occur abiotically.

Chemical Stability and Persistence in Various Environmental Compartments

The chemical stability of Tetraethyl Dithiodisuccinate is a critical factor in determining its environmental persistence. Information from patents related to the purification of malathion indicates that the formation of TDDS is favored under alkaline pH conditions. This suggests that TDDS may be more stable in neutral to acidic environments and more prone to formation or degradation under alkaline conditions. Specifically, keeping the pH below 7.0 during certain manufacturing steps has been shown to reduce the presence of TDDS. google.com

The persistence of a chemical is often quantified by its half-life in different environmental compartments. While specific half-life data for TDDS in soil, water, and air are not available, the general behavior of related compounds can offer some clues. Succinate esters can undergo hydrolysis, a process of breaking down in the presence of water. The rate of hydrolysis is dependent on factors such as pH and temperature. Dithiocarbamates are generally considered to be unstable in the presence of moisture and oxygen.

Considering these factors, it is likely that the persistence of TDDS in the environment is influenced by the pH of the surrounding medium, with potentially faster degradation in alkaline soils and waters. Its persistence in the atmosphere would depend on its volatility and susceptibility to reactions with atmospheric oxidants.

Transformation Products and Their Chemical Characterization

The transformation of Tetraethyl Dithiodisuccinate in the environment would lead to the formation of various breakdown products. Based on the structure of TDDS and the known degradation of related compounds, several potential transformation products can be postulated.

The primary degradation pathway is likely the cleavage of the disulfide bond, which would yield two molecules of diethyl 2-mercaptosuccinate . This precursor to TDDS has been identified as a degradation product of malathion.

Further degradation of diethyl 2-mercaptosuccinate could lead to smaller, more soluble compounds. One study on the photocatalytic degradation of malathion identified the breakdown of diethyl 2-mercaptosuccinate into ethyl acetate and ethylmercaptoacetate . mdpi.com

The hydrolysis of the ester functional groups in TDDS or its degradation products would lead to the formation of the corresponding carboxylic acids. For example, the complete hydrolysis of the ester groups in diethyl 2-mercaptosuccinate would result in 2-mercaptosuccinic acid .

The ultimate fate of these transformation products would be their mineralization to carbon dioxide, water, and sulfate (B86663) under aerobic conditions. However, the specific intermediates and the rates at which these transformations occur for TDDS require further empirical investigation.

Below is a table summarizing the potential transformation products of Tetraethyl Dithiodisuccinate.

| Precursor Compound | Transformation Process | Potential Transformation Product(s) |

| Tetraethyl Dithiodisuccinate | Cleavage of disulfide bond | Diethyl 2-mercaptosuccinate |

| Diethyl 2-mercaptosuccinate | Photocatalytic degradation | Ethyl acetate, Ethylmercaptoacetate |

| Diethyl 2-mercaptosuccinate | Hydrolysis of ester groups | 2-mercaptosuccinic acid |

Derivatization and Structural Modification of Tetraethyl Dithiodisuccinate

Synthesis of Analogs with Modified Ester Groups

The ethyl ester groups of TDDS can be readily modified through various standard organic synthesis methodologies. These modifications can influence the molecule's solubility, bioavailability, and susceptibility to enzymatic cleavage.

One of the most common methods for modifying the ester groups is transesterification . This reaction involves the exchange of the ethyl groups with other alkyl or aryl groups by reacting TDDS with an excess of a different alcohol in the presence of an acid or base catalyst. youtube.com For instance, reacting TDDS with methanol (B129727) under acidic conditions would yield Tetramethyl Dithiodisuccinate, while reaction with isopropanol (B130326) would yield Tetraisopropyl Dithiodisuccinate. The choice of catalyst is crucial; acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective, as are base catalysts such as sodium alkoxides. youtube.com The general scheme for the acid-catalyzed transesterification of TDDS is shown below:

R-OH + H⁺ ⇌ R-OH₂⁺ TDDS + R-OH₂⁺ → Tetra-alkyl Dithiodisuccinate + Ethanol (B145695) + H⁺

Another versatile method is the hydrolysis of the ester groups to the corresponding carboxylic acid, Tetra-carboxy Dithiodisuccinate, followed by re-esterification with a desired alcohol using a coupling agent. Saponification using a base like sodium hydroxide (B78521) would yield the tetra-carboxylate salt, which can then be acidified to the tetra-acid. Subsequent esterification can be achieved using methods like the Fischer esterification (reacting with an alcohol in the presence of a strong acid catalyst) or the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) for milder conditions. orgsyn.org The Steglich method is particularly useful for coupling with sterically hindered alcohols. orgsyn.org

The synthesis can also proceed by first preparing the dithiodisuccinic acid and then converting it to the acid chloride using a reagent like thionyl chloride (SOCl₂). youtube.com This highly reactive tetra-acid chloride can then be reacted with a wide variety of alcohols or amines to produce a diverse range of esters and amides, respectively.

Table 1: Examples of TDDS Analogs with Modified Ester Groups via Transesterification

| Starting Material | Reagent | Product | Potential Property Change |

| Tetraethyl Dithiodisuccinate | Methanol/H⁺ | Tetramethyl Dithiodisuccinate | Increased polarity |

| Tetraethyl Dithiodisuccinate | Isopropanol/H⁺ | Tetraisopropyl Dithiodisuccinate | Increased lipophilicity, steric hindrance |

| Tetraethyl Dithiodisuccinate | Benzyl alcohol/H⁺ | Tetrabenzyl Dithiodisuccinate | Increased lipophilicity, potential for hydrogenolysis |

| Tetraethyl Dithiodisuccinate | Polyethylene glycol (PEG)/H⁺ | PEGylated Dithiodisuccinate | Increased water solubility, altered pharmacokinetic profile |

Introduction of Alternative Sulfur-Containing Functionalities

The disulfide bond in TDDS is a key functional group that can be targeted for modification. This can lead to compounds with altered redox properties and reactivity towards biological thiols.

One potential modification is the extension of the sulfur chain to create polysulfanediyldisuccinates . This can be achieved by reacting the corresponding thiol, diethyl 2-mercaptosuccinate, with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) to introduce trisulfide and tetrasulfide linkages, respectively. The number of sulfur atoms in the chain can influence the compound's reactivity and biological activity.

Another approach involves the oxidation of the disulfide bond. Mild oxidation, for example with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), could potentially yield the corresponding thiosulfinate and subsequently the thiosulfonate, which are more reactive electrophiles than the disulfide.

Furthermore, the disulfide can be reduced to the corresponding thiol, diethyl 2-mercaptosuccinate, using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This thiol can then be used as a precursor for synthesizing analogs with different sulfur functionalities. For example, it can be alkylated with various alkyl halides to produce thioether derivatives.

Table 2: Potential TDDS Analogs with Modified Sulfur Functionalities

| Precursor | Reagent | Product Class | Key Feature |

| Diethyl 2-mercaptosuccinate | Sulfur monochloride (S₂Cl₂) | Tetraethyl Trisulfanediyldisuccinate | Trisulfide linkage |

| Tetraethyl Dithiodisuccinate | m-Chloroperoxybenzoic acid | Tetraethyl 2,2'-thiosulfinyldisuccinate | Thiosulfinate group |

| Diethyl 2-mercaptosuccinate | Methyl iodide | Diethyl 2-(methylthio)succinate | Thioether linkage |

Exploration of Succinate (B1194679) Moiety Modifications

Modification of the carbon backbone of the succinate units in TDDS represents a more complex synthetic challenge but offers the potential for creating analogs with significantly different shapes and properties.

One avenue of exploration is the introduction of substituents on the succinate backbone. This could be achieved by starting with a substituted succinic acid derivative. For example, using a 2-methylsuccinic acid derivative as the starting material would lead to a TDDS analog with methyl groups on the carbon atoms adjacent to the sulfur atoms. Such modifications would introduce chiral centers and alter the steric environment around the disulfide bond.

Another possibility is the use of different dicarboxylic acids altogether, moving away from the succinate structure. For instance, using derivatives of glutaric acid or adipic acid could lead to analogs with longer carbon chains between the ester groups and the sulfur atoms. However, these would no longer be considered dithiodisuccinates but rather dithiodiglutarates or dithiodiadipates.

The synthesis of such backbone-modified analogs would likely require a de novo approach, starting from the appropriately substituted thiolactone or by performing a Michael addition of a thiol to a substituted maleate (B1232345) or fumarate (B1241708) ester, followed by oxidative disulfide bond formation. The reaction of diethyl 2-bromomalonate with a sulfide (B99878) source could also be a potential route to introduce functionality at the 2-position of the succinate moiety. vaia.com

Table 3: Conceptual Analogs of TDDS with Succinate Moiety Modifications

| Modification Strategy | Starting Material Example | Resulting Analog Structure | Potential Impact |

| Substitution on the backbone | Diethyl 2-methylmaleate + Thiol | Tetraethyl 2,2'-dimethyl-2,2'-dithiodisuccinate | Introduction of chirality, steric hindrance |

| Homologation of the backbone | Diethyl 2-mercaptoglutarate | Tetraethyl 3,3'-dithiodiglutarate | Increased flexibility and distance between functional groups |

| Introduction of unsaturation | Diethyl 2,3-dehydrosuccinate derivative | TDDS analog with a double bond in the succinate ring | Altered conformation and reactivity |

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Synthetic Routes with Improved Selectivity

Currently, the synthesis of TDDS is often an undesired side reaction. Future research could focus on developing novel, selective, and efficient synthetic methodologies for TDDS and its derivatives. A key area of exploration would be the development of stereoselective synthetic routes to obtain chiral dithiodisuccinates. The synthesis of chiral 1,2-dihydropyridines through a modular organocatalytic sequence, which recycles waste to improve yield, offers a conceptual framework for designing atom-economical and stereocontrolled syntheses. nih.gov Similarly, organocatalyzed asymmetric reactions could provide a pathway to chiral 1,3-cyclohexadienals, demonstrating the potential for stereocontrolled access to complex molecules. nih.gov By analogy, the development of catalytic asymmetric methods for the synthesis of specific stereoisomers of TDDS could unlock its potential in applications where chirality is crucial, such as in the development of novel pharmaceuticals or as chiral ligands in asymmetric catalysis.

A potential synthetic strategy could involve the controlled oxidation of tetraethyl mercaptosuccinate. Research into various oxidizing agents and catalytic systems will be necessary to achieve high yields and selectivity, avoiding over-oxidation to sulfonic acids. The use of sustainable and mild oxidizing agents, such as molecular oxygen catalyzed by bioinspired organocatalysts, could be a promising avenue. rsc.orgrsc.orgfao.orgresearchgate.net

| Potential Synthetic Approach | Key Features | Desired Outcome |

| Asymmetric Organocatalysis | Modular, stereocontrolled | Enantiomerically pure TDDS isomers |

| Bio-inspired Catalytic Oxidation | Use of mild oxidants (e.g., O2), sustainable | High selectivity, environmentally friendly process |

| Thiol-Disulfide Exchange | Controlled reaction between a thiol and a disulfide | Synthesis of unsymmetrical dithiodisuccinates |

Advanced Catalytic Applications and Ligand Development

The sulfur atoms in TDDS, with their lone pairs of electrons, present an opportunity for the compound to act as a ligand for various metal centers. The field of metal complexes with sulfur-containing ligands is rich, with applications in diverse catalytic transformations. mdpi.com Future research could explore the coordination chemistry of TDDS with different transition metals and the catalytic activity of the resulting complexes.

The dithiolate moiety, which is structurally related to the disulfide bond in TDDS upon reduction, is a well-known ligand in catalysis. researchgate.netresearchgate.netwikipedia.org Tungsten bis(dithiolene) complexes, for example, have been shown to have tunable redox properties based on the ancillary ligands. nih.gov This suggests that TDDS-derived ligands could be designed to have specific electronic properties for targeted catalytic applications. The hemilabile nature of sulfur ligands can also be beneficial in catalysis, protecting coordination sites and stabilizing reactive intermediates. researchgate.net The use of thiols as transient cooperative ligands in hydrogenation and dehydrogenation reactions further highlights the potential for sulfur-containing compounds to play a dynamic role in catalysis. nih.govacs.org

Potential catalytic applications for TDDS-metal complexes could include:

C-C coupling reactions: Palladium dithiolate complexes have shown activity in Heck coupling reactions. researchgate.net

CO2 utilization: Metal complexes with sulfur-containing ligands are being explored as catalysts for the reaction of CO2 with epoxides. mdpi.com

Polymerization reactions: Catalysts with sulfur-containing ligands have been used in olefin and ring-opening polymerization. mdpi.com

Role in Advanced Materials Chemistry

The disulfide bond is a key functional group in materials science, known for its ability to form dynamic covalent linkages. This allows for the development of self-healing, recyclable, and stimuli-responsive materials. youtube.comresearchgate.net TDDS, with its disulfide bond, could serve as a valuable monomer or cross-linker in the synthesis of novel polymers and materials.

Organosulfur-based polymers are gaining attention for their unique properties, including biocompatibility and customizability, making them suitable for applications like drug delivery systems. nih.gov The disulfide bond in TDDS could be incorporated into polymer backbones, allowing for the creation of materials that can be degraded under specific reducing conditions, such as those found inside cells. This would be particularly useful for targeted drug release applications. researchgate.net

Furthermore, disulfide bonds play a crucial role in improving the stiffness and enabling the degradability or reshaping of polymer networks. youtube.com The incorporation of TDDS into polymer matrices could therefore be a strategy to enhance the mechanical properties of materials while also introducing a "smart" responsive element. The presence of ester groups in TDDS also offers sites for further functionalization, allowing for the tuning of material properties such as solubility and polarity.

| Material Application Area | Potential Role of TDDS | Key Feature |

| Self-Healing Polymers | Cross-linking agent | Reversible disulfide bond |

| Drug Delivery Systems | Monomer for biodegradable polymers | Redox-responsive disulfide linkage |

| Responsive Coatings | Component of stimuli-responsive films | Cleavage of disulfide bond under specific conditions |

| Rechargeable Batteries | Component of cathode materials | Tunable molecular structure rsc.org |

Exploration of Bio-inspired Chemical Transformations

The disulfide bond is a ubiquitous functional group in biological systems, most notably in the structure of proteins where it plays a critical role in stabilizing tertiary and quaternary structures. creative-proteomics.comwikipedia.orgrapidnovor.com The reversible formation and cleavage of disulfide bonds are central to many biological processes. This provides a rich source of inspiration for the development of novel chemical transformations involving TDDS.

Bio-inspired catalysis could be employed for the selective synthesis and transformation of TDDS. For instance, the oxidation of thiols to disulfides using dioxygen catalyzed by bio-inspired organocatalysts mimics the action of certain enzymes and offers a green and efficient synthetic route. rsc.orgrsc.orgfao.orgresearchgate.nettandfonline.com Research in this area could lead to more sustainable methods for producing TDDS and its derivatives.

Furthermore, the study of how disulfide bonds are managed in biological systems can inspire the design of TDDS-based systems with controlled reactivity. For example, the development of thiol-activated gem-dithiols as controllable hydrogen sulfide (B99878) donors demonstrates how the stability of sulfur-containing compounds can be modulated for specific applications. acs.org Similarly, TDDS could be designed to participate in thiol-disulfide exchange reactions, a common biological process, for applications in dynamic combinatorial chemistry or as redox-responsive probes. The chemistry of iron, nickel, molybdenum, and tungsten in sulfur-ligated protein sites offers a blueprint for designing novel catalysts and materials. nih.govscilit.com

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties, the optimization of reaction conditions, and the design of novel molecules and catalysts. researchgate.netmdpi.com These computational tools could be instrumental in unlocking the potential of TDDS.

ML models can be trained on datasets of sulfur-containing compounds to predict various properties of TDDS and its derivatives, such as their solubility, reactivity, and potential toxicity. nih.govmaxapress.comscribd.com This would accelerate the screening of potential applications without the need for extensive and time-consuming experimental work. For instance, machine learning has been used to predict sulfur recovery efficiency in industrial processes, demonstrating its utility in optimizing reactions involving sulfur compounds. mdpi.com

Furthermore, computational chemistry and AI can be used to design novel catalysts based on TDDS as a ligand. pnnl.govmdpi.comrsc.org By simulating the interaction of TDDS with different metal centers and substrates, it would be possible to identify promising candidates for specific catalytic applications. This in silico design approach can significantly reduce the experimental effort required to discover new and efficient catalysts. The development of ML models for predicting the activity of chemical compounds is an active area of research with the potential to fast-track the discovery of new applications for molecules like TDDS. arxiv.org

| AI/ML Application | Specific Goal for TDDS | Potential Impact |

| Property Prediction | Forecast solubility, reactivity, and biological activity | Rapid screening for new applications |

| Reaction Optimization | Identify optimal conditions for selective TDDS synthesis | Improved yield and reduced byproducts |

| Catalyst Design | Design novel metal complexes with TDDS as a ligand | Discovery of new catalysts for challenging transformations |

| De Novo Molecular Design | Generate novel TDDS derivatives with desired properties | Expansion of the chemical space around the TDDS scaffold |

Q & A

Q. Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Reference SDS guidelines for first-aid measures (e.g., eye irrigation with saline) .

Advanced: How can toxicogenomic approaches enhance understanding of TDDS’s species-specific toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.